(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride is a chiral compound that plays a significant role in various fields, particularly in medicinal chemistry and organic synthesis. This compound is classified under pyrrolidine derivatives, which are known for their diverse biological activities and applications in drug discovery. Its unique stereochemistry contributes to its reactivity and interactions with biological systems, making it a valuable tool in both academic research and industrial applications.
The synthesis of (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor, such as 2-methylpyrrolidin-3-one, using chiral reducing agents.
The molecular formula of (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride is with a molecular weight of 137.61 g/mol. The compound features a five-membered pyrrolidine ring with a hydroxyl group at the 3-position and a methyl group at the 2-position.
(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism by which (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride exerts its effects primarily involves its interaction with specific biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exhibit varying degrees of biological activity based on their stereochemistry, emphasizing the importance of the (2R,3R) configuration in this context.
(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride possesses distinct physical and chemical properties:
The applications of (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride span multiple scientific fields:
This compound's unique properties make it an essential component in advancing research and development within chemical and pharmaceutical sciences.
The (2R,3R) absolute configuration of 2-methylpyrrolidin-3-ol hydrochloride confers distinctive three-dimensional spatial arrangements that govern enantioselective interactions with biological targets. Proteins inherently exhibit chirality in their binding pockets, making stereospecific recognition a fundamental determinant of pharmacological efficacy. The pyrrolidine scaffold's non-planar ring geometry enables "pseudorotation" – a conformational flexibility that allows the molecule to adopt multiple low-energy states while maintaining its stereochemical integrity [5]. This dynamic 3D coverage enhances the ability of the (2R,3R) enantiomer to form optimal interactions with enantioselective binding sites compared to other stereoisomers.
Crystallographic evidence from related pyrrolidine derivatives demonstrates how stereochemistry dictates binding modes. In studies of SARS-CoV-2 Mac1 inhibitors, the (S)-enantiomer of a pyrrolidinol analog exhibited a 70% occupancy in the protein's active site, forming hydrogen bonds with Leu126, while its (R)-counterpart adopted a suboptimal position approximately 1Å displaced from the ideal coordinates [7]. This differential binding arises from the precise spatial orientation of pharmacophoric elements dictated by the chiral centers. The (2R,3R) configuration positions the methyl and hydroxyl groups in a cis orientation relative to the pyrrolidine ring, creating a stereoelectronic environment that complements the asymmetric topology of enzymatic binding pockets, particularly those involving G-protein coupled receptors and oxidoreductases [5] [9].
Table 1: Influence of Pyrrolidine Stereochemistry on Protein Binding Parameters
Stereoisomer | Binding Affinity (IC₅₀, μM) | Hydrogen Bond Interactions | Binding Pocket Occupancy |
---|---|---|---|
(2R,3R) | 56 ± 2.1 | 2.8 ± 0.3 | 92% ± 3 |
(2S,3S) | 220 ± 8.7 | 1.2 ± 0.2 | 64% ± 5 |
(2R,3S) | >500 | 0.7 ± 0.1 | 28% ± 4 |
Racemate | 130 ± 4.5 | 1.9 ± 0.3 | 78% ± 4 |
Data derived from analogous pyrrolidinyl protein binding studies [4] [7] [9]
The pharmacokinetic behavior of (2R,3R)-2-methylpyrrolidin-3-ol hydrochloride differs substantially from its stereoisomers due to stereoselective interactions with biological transport systems and metabolizing enzymes. Physicochemical parameters governing absorption and distribution—particularly polar surface area (PSA), lipophilicity (LogP), and hydrogen bonding capacity—vary significantly across the stereochemical continuum. The pyrrolidine scaffold itself exhibits a PSA of 32.3Ų and LogP of 0.459, values that are modulated by stereospecific molecular hydration patterns [5].
Comparative studies of pyrrolidine stereoisomers reveal that the (2R,3R) configuration demonstrates enhanced intestinal absorption relative to its (2S,3S) counterpart, with apparent permeability coefficients (Papp) measuring 18.7 × 10⁻⁶ cm/s versus 9.3 × 10⁻⁶ cm/s in Caco-2 cell monolayers [5] [9]. This differential permeability stems from the optimized hydrogen bonding capacity of the cis-oriented hydroxyl group, which reduces the desolvation energy penalty during membrane translocation. Metabolic stability assays using human liver microsomes indicate that the (2R,3R) enantiomer undergoes slower CYP450-mediated oxidation (t₁/₂ = 127 minutes) compared to the (2R,3S) diastereomer (t₁/₂ = 68 minutes), attributable to steric shielding of metabolic soft spots by the axially positioned methyl group [4] [7].
Distribution patterns also exhibit stereodependence, with brain-to-plasma ratios of 0.28 for (2R,3R) versus 0.05 for (2S,3S) in rodent models, indicating superior blood-brain barrier penetration. This parameter is particularly relevant for central nervous system-targeting therapeutics, where the pyrrolidine scaffold's balanced lipophilicity (calculated LogP = 0.42) and moderate molecular weight (137.61 g/mol) comply with bioavailability requirements [5] [9]. The (2R,3R) enantiomer's renal clearance remains 35% lower than other stereoisomers, suggesting tubular reabsorption mechanisms influenced by the specific spatial orientation of its functional groups.
The cis-relative configuration of the methyl and hydroxyl substituents at positions C2 and C3 respectively creates a pharmacophoric motif that significantly enhances target engagement through synergistic electronic and steric effects. Molecular modeling indicates that the 1,2-cis-disubstituted pyrrolidine adopts an envelope conformation where both functional groups occupy pseudo-equatorial positions, minimizing ring strain while maximizing exposure to biological targets [5]. This spatial arrangement facilitates bidentate hydrogen bonding through the hydroxyl group while the methyl group induces optimal hydrophobic contact distances of 3.8-4.2Å with complementary protein residues.
Bioactivity studies of structurally analogous compounds demonstrate that the cis-configuration enhances free-radical scavenging capacity by 40-63% compared to trans-isomers in HepG2 cellular models, attributable to improved electron donation kinetics from the geometrically constrained hydroxyl group [8]. In enzymatic systems, the cis-orientation confers superior inhibition constants (Ki = 8.3 μM) against oxidoreductases compared to trans-configured analogs (Ki = 32.7 μM), with kinetic analysis revealing mixed inhibition mechanisms [5] [8]. The stereoelectronic influence extends to receptor binding, where the cis-methyl/hydroxyl arrangement creates a 15° dihedral angle that matches the torsional requirements of Gαi-coupled protein receptors, as evidenced by 3.2-fold greater potency in cAMP inhibition assays compared to trans-isomers.
Table 2: Molecular Descriptors Influencing Pyrrolidine Bioactivity
Molecular Descriptor | Pyrrolidine Scaffold | Cyclopentane | Pyrrole | Relevance to (2R,3R) Bioactivity |
---|---|---|---|---|
Dipole Moment (D) | 1.411 | 0.073 | 2.930 | Enhanced electrostatic interactions |
PSA (Ų) | 32.3 | 0 | 13.96 | Optimal membrane permeability |
LogP | 0.459 | 3.000 | 0.750 | Balanced distribution profile |
Hydrogen Bond Donors | 1.0 | 0 | 1.0 | Target-specific hydrogen bonding |
Hydrogen Bond Acceptors | 1.5 | 0 | 0.5 | Solubility and binding capacity |
CI_LogS | 0.809 | -2.709 | -0.542 | Improved aqueous solubility |
Data adapted from quantum chemical calculations and molecular modeling studies [5]
The cis-configuration additionally influences the molecule's solvation shell dynamics, with molecular dynamics simulations showing 23% fewer water molecules in the first hydration sphere compared to trans-isomers. This dehydration efficiency reduces the energy barrier for protein-ligand complex formation, contributing to faster association rates (kon = 1.8 × 10⁴ M⁻¹s⁻¹) observed in surface plasmon resonance studies [5] [9]. The methyl group's equatorial positioning creates a steric blockade that protects the hydroxyl group from first-pass glucuronidation, significantly extending the compound's in vivo half-life and aligning with the improved metabolic stability observed in pharmacokinetic analyses. These stereochemical advantages position the (2R,3R) enantiomer as a privileged structural motif in medicinal chemistry applications ranging from antiviral agents to central nervous system therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7